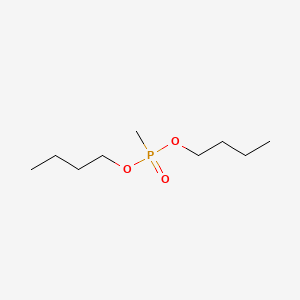

Dibutyl methylphosphonate

Description

Significance of Organophosphonate Compounds in Advanced Chemical Science

Organophosphorus compounds, a broad class that includes organophosphonates like dibutyl methylphosphonate (B1257008), are integral to numerous areas of advanced chemical science. longdom.orgwikipedia.org These compounds are characterized by the presence of a phosphorus-carbon (P-C) bond, which imparts unique chemical and physical properties. wikipedia.org Their versatility stems from phosphorus's ability to exist in various oxidation states and coordination numbers. longdom.org This adaptability allows for the synthesis of a wide array of molecules with tailored functionalities.

In the realm of materials science, organophosphonates are utilized for their flame-retardant properties and as plasticizers. wikipedia.org Their incorporation into polymers can significantly enhance material safety and performance. wikipedia.org Furthermore, the specific interactions of organophosphonates with metal ions make them valuable as ligands in catalysis and as extractants in metallurgical processes. The fundamental reactivity of organophosphonates, particularly in reactions like the Michaelis-Arbuzov and Perkow reactions, underscores their importance in synthetic organic chemistry for creating complex molecular architectures. wikipedia.org

Historical Context and Evolution of Academic Research on Dibutyl Methylphosphonate

The study of this compound is rooted in the broader history of organophosphorus chemistry, which saw significant advancements with the discovery of the Michaelis-Arbuzov reaction in 1898. This reaction provided a foundational method for creating the P-C bond central to phosphonates. Early research and patent literature from the mid-20th century began to document the use of methylphosphonate esters as intermediates in various chemical processes, including the production of aminomethylphosphonic acid compounds and in polyurethane chemistry.

Over the decades, refinements in synthetic methodologies have enabled more efficient production of this compound. More recently, its application has expanded into materials science, where it has been used as a template agent in the synthesis of novel materials like mesoporous aluminum methylphosphonate foam. acs.org This evolution from a simple chemical intermediate to a tool in advanced materials synthesis highlights the ongoing discovery of new applications for this compound as scientific understanding deepens.

Strategic Importance of this compound as a Chemical Intermediate in Specialized Syntheses

This compound serves as a crucial building block in various specialized chemical syntheses. Its structure, featuring a reactive phosphonate (B1237965) group and butyl ester functionalities, allows it to be a precursor for more complex molecules. For instance, dialkyl methylphosphonates can be synthesized from methylphosphonyl dichloride, which itself can be produced from related phosphonates. murdoch.edu.augoogle.com This reactivity is fundamental in creating a range of organophosphorus compounds with specific desired properties.

Research has demonstrated the conversion of methylphosphonyl dichloride to various dialkyl methylphosphonates through reactions with alcohols. murdoch.edu.au This process is rapid with primary alcohols like butanol, indicating a straightforward pathway to this compound. murdoch.edu.au The ability to readily form this compound makes it an accessible intermediate for researchers developing new materials or other functional chemicals.

Contextualizing this compound as a Chemical Warfare Agent Simulant in Advanced Detection and Decontamination Research

Due to the extreme toxicity of chemical warfare agents (CWAs) like sarin (B92409) (GB) and soman (B1219632) (GD), direct research is often impractical and dangerous. bibliotekanauki.pl Consequently, less toxic simulants that mimic the physical and chemical properties of these agents are essential for developing and testing protective equipment, detection methods, and decontamination procedures. bibliotekanauki.plsemanticscholar.org this compound, along with other dialkyl methylphosphonates such as dimethyl methylphosphonate (DMMP) and diethyl methylphosphonate (DEMP), is used as a simulant for G-series nerve agents. bibliotekanauki.plsemanticscholar.org

These simulants possess key structural similarities to nerve agents, including the P=O, P-CH₃, and P-O-alkyl functional groups, which govern their interaction with surfaces and decontaminating substances. bibliotekanauki.pl Research on the permeation and persistence of these simulants on various materials, such as polymers and rubbers, provides critical data for the design of chemical protective clothing and equipment. bibliotekanauki.pl The use of simulants like this compound allows for safe and effective research into the mechanisms of CWA adsorption, decomposition, and detection, ultimately enhancing preparedness and response to chemical threats. d-nb.infoacs.org

Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | 1-[butoxy(methyl)phosphoryl]oxybutane nih.gov |

| Molecular Formula | C₉H₂₁O₃P nih.gov |

| Molecular Weight | 208.23 g/mol nih.gov |

| CAS Number | 2404-73-1 nih.gov |

Table 2: Related Organophosphonate Simulants

| Compound Name | Abbreviation | Simulated Agent(s) |

| Dimethyl methylphosphonate | DMMP | Sarin (GB) bibliotekanauki.pld-nb.info |

| Diethyl methylphosphonate | DEMP | Sarin (GB) bibliotekanauki.pl |

| Diisopropyl methylphosphonate | DIMP | Sarin (GB) wikipedia.org |

| Dibutyl sulfide | DBS | Sulfur Mustard (HD) d-nb.info |

Structure

3D Structure

Properties

IUPAC Name |

1-[butoxy(methyl)phosphoryl]oxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3P/c1-4-6-8-11-13(3,10)12-9-7-5-2/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNBLTJGRBYCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(C)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178785 | |

| Record name | Dibutyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2404-73-1 | |

| Record name | Dibutyl methylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[butoxy(methyl)phosphoryl]oxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of Dibutyl Methylphosphonate and Its Transformation Products

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of phosphonates, enabling their separation from sample matrices and subsequent quantification. The choice of technique is dictated by the analyte's volatility, polarity, and the nature of the sample.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable organophosphorus compounds like dibutyl methylphosphonate (B1257008). researchgate.net The methodology involves separating compounds in a gas chromatograph, which are then detected and identified by a mass spectrometer. 3m.com

For phosphonate (B1237965) analysis, the GC is typically equipped with a capillary column, such as one with a low-polarity silarylene phase similar to 5% diphenyl/95% dimethyl polysiloxane. cromlab-instruments.esmdpi.com A temperature-programmed oven is used to separate the compounds based on their boiling points and interactions with the stationary phase. 3m.commdpi.com Following separation, the mass spectrometer provides identification based on the mass-to-charge ratio of the compound and its fragments. 3m.com Quantification can be achieved with high sensitivity and selectivity, often using selected-ion monitoring (SIM) mode to enhance detection limits. acs.orgnih.gov

Sample preparation for GC-MS analysis can be critical. For complex matrices like biological fluids, a cleanup and extraction step, such as solid-phase extraction (SPE), is often employed to isolate the target analytes and improve detection yields. nih.govnih.gov In some cases, derivatization, such as tert-butyldimethylsilylation (TBDMS), is necessary to increase the volatility of less volatile transformation products, making them amenable to GC analysis. nih.gov

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Column Type | TG-5SilMS (or similar low-polarity capillary column, 30 m x 0.25 mm x 0.25 µm) | Provides separation of analytes based on volatility and polarity. | cromlab-instruments.esmdpi.com |

| Injection Mode | Splitless or varying split ratios | Introduces the sample into the GC system; splitless is used for trace analysis. | cromlab-instruments.esmdpi.com |

| Carrier Gas | Helium | Transports the sample through the column. | chromatographyonline.com |

| Oven Program | Temperature programming (e.g., 60°C to 110°C) | Optimizes separation of compounds with different boiling points. | mdpi.com |

| Detector | Mass Spectrometer (MS) | Provides identification and quantification of the analyte. | 3m.com |

| MS Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides mass spectra for identification; SIM increases sensitivity for quantification. | 3m.comacs.org |

| Sample Preparation | Solid-Phase Extraction (SPE), Derivatization (e.g., TBDMS) | Cleans up complex samples and enhances analyte volatility. | nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC analysis. sigmaaldrich.com For phosphonates, particularly more polar transformation products, HPLC is an essential tool. wiley.com The separation is based on the analyte's interaction with a stationary phase (the column) and a liquid mobile phase. sigmaaldrich.com Different modes of HPLC can be employed, including reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC), depending on the polarity of the analytes. sigmaaldrich.com HILIC, for instance, is suitable for separating highly polar phosphonates on a hydrophilic interaction column. wiley.com However, the analysis of phosphonates in environmental samples can be challenging due to matrix effects and high concentrations of inorganic salts, which can interfere with the separation and detection. wiley.com

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid separation technique often used for monitoring reaction progress or for preliminary analysis. libretexts.orgnih.gov In TLC, a stationary phase, commonly silica (B1680970) gel, is coated on an inert plate. nih.gov The sample is spotted at the bottom of the plate, which is then placed in a chamber with a mobile phase (a solvent mixture). avantiresearch.com The solvent moves up the plate by capillary action, and compounds separate based on their differential affinities for the stationary and mobile phases. libretexts.org The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the sample to the distance traveled by the solvent front. libretexts.org

| Technique | Principle | Application in Phosphonate Research | Reference |

|---|---|---|---|

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Analysis of non-volatile or polar phosphonates and their degradation products. Modes like HILIC are used for highly polar species. | sigmaaldrich.comwiley.com |

| TLC | Separation on a thin layer of adsorbent material based on differential affinities for the stationary and mobile phases. | Rapid monitoring of reactions, checking compound purity, and preliminary separation studies. | libretexts.orgnih.gov |

The degradation of dibutyl methylphosphonate can lead to the formation of inorganic phosphate (B84403). Ion chromatography (IC) with suppressed conductivity detection is a highly effective technique for the determination of phosphate and other inorganic anions. thermofisher.comthermofisher.com This method is often preferred over colorimetric methods as it avoids the use of toxic reagents like antimony potassium tartrate. thermofisher.com

In a typical IC setup for phosphate analysis, the sample is injected onto an ion-exchange column, such as a Thermo Scientific™ Dionex™ IonPac™ AS11-HC. thermofisher.com An eluent, often potassium hydroxide (B78521) generated electrolytically, is used to separate the anions. thermofisher.comnih.gov After separation, a suppressor is used to reduce the conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions, which are then detected by a conductivity detector. nih.gov This allows for the determination of phosphate down to parts-per-billion (ppb) levels. nih.gov For complex samples with high concentrations of interfering ions like sulfate, two-dimensional IC can be employed to improve the resolution and detection limit for phosphate. thermofisher.com

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for determining the molecular structure of this compound and for monitoring its chemical transformations in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organophosphorus compounds. jeol.com Analyses using ¹H, ¹³C, and ³¹P nuclei provide detailed information about the molecular framework.

³¹P NMR: With a natural abundance of 100%, the ³¹P nucleus is highly informative for phosphonate analysis. jeol.comjeol.com The chemical shift of the phosphorus nucleus is sensitive to its chemical environment, providing direct insight into the structure of the phosphonate group. nih.gov For instance, the hydrolysis of phosphonate esters to phosphonic acids results in a distinct upfield shift in the ³¹P NMR spectrum. researchgate.net

¹H and ¹³C NMR: These spectra reveal the structure of the organic moieties attached to the phosphorus atom. However, the signals for nuclei close to the phosphorus atom are split due to heteronuclear spin-spin coupling (J-coupling), which complicates the spectra but also provides valuable structural information. jeol.comjeol.com For example, ¹³C signals can be split by one-bond ¹³C-¹¹P couplings, which can be over 100 Hz in alkyl phosphonates. jeol.com Triple-resonance experiments, where both ¹H and ³¹P are decoupled, can be used to simplify the ¹³C spectrum and unequivocally identify carbon signals. jeol.com Two-dimensional NMR techniques like HMBC and HSQC can be used to establish correlations between different nuclei (e.g., ¹H-³¹P, ¹³C-³¹P) and confirm the complete structure. jeol.comjeol.com

| Nucleus | Information Provided | Key Features in Phosphonate Analysis | Reference |

|---|---|---|---|

| ³¹P | Direct information on the chemical environment of the phosphorus atom. | High natural abundance (100%); chemical shifts are sensitive to oxidation state and bonding. | jeol.comnih.gov |

| ¹H | Information on the proton environment in the alkyl groups. | Signals are split by coupling to the ³¹P nucleus (²JHP, ³JHP), providing structural connectivity data. | jeol.com |

| ¹³C | Information on the carbon skeleton of the molecule. | Signals are split by coupling to the ³¹P nucleus (¹JCP, ²JCP, etc.); ¹JCP can be >100 Hz. Decoupling experiments simplify spectra for easier assignment. | jeol.comjeol.com |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. scilit.com These "molecular fingerprints" are useful for identifying functional groups and confirming the structure of phosphonates.

In the IR spectrum of a phosphonate like this compound, strong absorption bands are expected for the P=O (phosphoryl) stretching vibration, typically in the region of 1200-1300 cm⁻¹. The P-O-C stretching vibrations usually appear as strong bands in the 1000-1100 cm⁻¹ region, while the P-C bond gives rise to weaker absorptions around 700-800 cm⁻¹. mdpi.com

Raman spectroscopy is particularly useful for studying symmetric vibrations. dtic.mil For organophosphorus compounds, it can be used to identify P-O and C-S stretching vibrations. mdpi.com FT-Raman spectroscopy has also been developed as a rapid method for the quantitative analysis of organophosphorus pesticide formulations, offering advantages in terms of speed and safety by minimizing sample handling. irdg.org The analysis of both IR and Raman spectra provides a more complete picture of the vibrational characteristics of the molecule. dtic.mil

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique of Observation | Reference |

|---|---|---|---|

| P=O Stretch | 1200 - 1300 | Strong in IR | mdpi.com |

| P-O-C Stretch | 1000 - 1100 | Strong in IR | dtic.mil |

| P-C Stretch | 700 - 800 | IR, Raman | mdpi.com |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman | dtic.mil |

Advanced Mass Spectrometry Variants (e.g., Electrospray Ionization Mass Spectrometry, Multiphoton Ionization Mass Spectrometry) in Phosphonate Research

Advanced mass spectrometry (MS) techniques are pivotal in the detailed characterization of organophosphonates. Electrospray Ionization (ESI) and Multiphoton Ionization (MPI) are two such variants offering distinct advantages in phosphonate research.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suitable for labile or large molecules. In ESI, a high voltage is applied to a liquid solution containing the analyte as it passes through a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase for mass analysis. This method is noted for its ability to produce multiply charged ions from large molecules, effectively bringing them within the mass-to-charge (m/z) range of common mass spectrometers. researchgate.netnih.gov In the study of organophosphate esters, ESI coupled with an ion trap mass spectrometer (ESI/ITMS) has been used to investigate collision-induced fragmentation pathways. researchgate.net For instance, research on protonated dimethyl methylphosphonate revealed complex fragmentation patterns, including the elimination of formaldehyde. researchgate.net Negative ion ESI-MS/MS has proven to be a highly sensitive method for the analysis of phosphopeptides, capable of identifying specific high-mass fragment ions that are characteristic of the phosphate group. nih.gov

Multiphoton Ionization Mass Spectrometry (MPI-MS) offers a high degree of selectivity and control. This technique uses lasers to ionize molecules through the absorption of multiple photons. mdpi.com A key feature of MPI is the ability to selectively ionize target compounds within a complex mixture while leaving others undetected. mdpi.com The degree of molecular fragmentation can be precisely controlled by adjusting the laser intensity; low intensities can yield intact molecular ions, while higher intensities can induce extensive fragmentation to reveal structural details. mdpi.com This tunability is a significant advantage for distinguishing between isomers, which can be challenging with other ionization methods. mdpi.com

| Ionization Technique | Principle | Key Advantages in Phosphonate Research |

| Electrospray Ionization (ESI) | Produces gas-phase ions from a liquid solution by applying a high voltage. | Soft ionization suitable for labile compounds; produces multiply charged ions. researchgate.netnih.gov |

| Multiphoton Ionization (MPI) | Uses laser photons to ionize molecules. | High selectivity for target compounds; tunable fragmentation by varying laser intensity. mdpi.com |

In Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Surface Reaction Studies

In situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for investigating the surface chemistry of powdered and other highly scattering materials, making it ideal for studying the interactions of phosphonates with surfaces like catalysts or sorbents. researchgate.netipfdd.de The technique operates by directing infrared (IR) radiation onto a sample and collecting the light that has been diffusely scattered by the material's particles. spectroscopyeurope.com This scattered radiation contains absorption information analogous to that from traditional transmission IR spectroscopy, revealing the vibrational modes of molecules on the sample's surface. researchgate.net

A major advantage of DRIFTS is its utility for in situ measurements under realistic conditions, such as elevated temperatures and pressures, without requiring extensive sample preparation that could alter surface properties. researchgate.net This allows researchers to monitor surface reactions and identify adsorbed species and reaction intermediates as they form. nih.gov For example, DRIFTS can be used to observe the adsorption and subsequent reaction of organophosphonates on catalyst surfaces, providing insights into decomposition mechanisms and the nature of surface-bound species. researchgate.netnih.gov The resulting spectra, often plotted in Kubelka-Munk units, relate the reflectance to the concentration of the species on the surface. spectroscopyeurope.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Product Analysis of Decomposed Phosphonates

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 2-10 nanometers of a material's surface. researchgate.net This makes it exceptionally well-suited for analyzing the non-volatile products remaining after the decomposition of organophosphonates on various substrates.

The principle of XPS involves irradiating a sample surface with a beam of X-rays. rsc.org The X-rays excite core-level electrons, causing them to be ejected from the atoms. An electron energy analyzer measures the kinetic energy of these photoelectrons. The binding energy of the ejected electron can then be calculated, which is characteristic of the element from which it originated. Furthermore, small shifts in these binding energies, known as "chemical shifts," provide detailed information about the oxidation state and local chemical environment of the atom.

In the context of decomposed phosphonates, XPS can identify and quantify the phosphorus, carbon, and oxygen species on the surface. For example, it can distinguish between phosphorus in a phosphonate group and phosphorus in a phosphate or polyphosphate residue that might form upon decomposition. nih.gov High-resolution scans of the P 2p, C 1s, and O 1s regions can reveal the different chemical bonds present, helping to elucidate the structure of the degradation products. researchgate.net XPS has been successfully used to study phosphonate groups grafted onto surfaces and to analyze the surface coverage of immobilized phosphorylated molecules. mdpi.com

Trace Detection and Environmental Monitoring Methods for Organophosphonates

The development of highly sensitive and rapid detection methods for organophosphonates is crucial, particularly as compounds like this compound are structurally related to and can be used as simulants for highly toxic chemical warfare agents. Effective monitoring techniques are essential for both environmental surveillance and security applications.

Ion Mobility Spectrometry (IMS) for Ultra-Trace Vapor Detection of Phosphonate Simulants

Ion Mobility Spectrometry (IMS) is a widely used technology for the rapid, on-site detection of trace levels of chemical vapors. rsc.org It is valued for its high sensitivity (often in the parts-per-billion range), speed of analysis, and portability. The technique operates at atmospheric pressure, where it ionizes gas-phase molecules and separates the resulting ions based on their velocity as they travel through a drift tube under the influence of a weak electric field. The time it takes for an ion to traverse the tube is dependent on its size, shape, and charge, allowing for identification based on its characteristic drift time or ion mobility.

IMS is particularly effective for detecting organophosphorus compounds. For example, Di-isopropyl Methyl Phosphonate (DIMP), a well-known simulant for sarin (B92409) nerve agent, can be readily detected and identified by IMS. When analyzed, DIMP typically forms two distinct ion species: a monomer ion (M·NH₄⁺) and a dimer ion (M₂·NH₄⁺), each with a unique reduced ion mobility (K₀) value, which aids in its positive identification.

| DIMP Ion Species | Reduced Ion Mobility (K₀) (cm² V⁻¹ s⁻¹) |

| Monomer (M·NH₄⁺) | 1.41 |

| Dimer (M₂·NH₄⁺) | 1.04 |

| (Data for Di-isopropyl Methyl Phosphonate, a simulant for nerve agents). |

Application of Gas-Sensitive Microsensors and Piezoelectric Crystal Detectors for Phosphonate Sensing

Gas-sensitive microsensors, particularly those based on piezoelectric crystals, offer a compelling alternative for the detection of organophosphonates due to their simplicity, low cost, and potential for real-time monitoring. The most common type of piezoelectric sensor is the Quartz Crystal Microbalance (QCM).

A QCM sensor consists of a thin quartz crystal wafer with electrodes on each side. An alternating electric field applied across the electrodes causes the crystal to oscillate at a very stable and precise resonant frequency. The principle of detection is based on mass sensitivity; when analyte molecules from the gas phase adsorb onto the surface of the crystal, the total oscillating mass increases, leading to a proportional decrease in the resonant frequency.

To confer selectivity for organophosphonates, the surface of the QCM crystal is coated with a specific material that has a high affinity for these compounds. The choice of this coating is critical for the sensor's sensitivity and selectivity. The advantages of piezoelectric sensors include their high sensitivity, simplicity of use, and cost-effectiveness. They provide real-time output and can be designed for label-free detection, making them suitable for a wide range of applications in environmental monitoring and security.

Advanced Research Applications of Dibutyl Methylphosphonate in Specialized Fields

Development of Nerve Agent Simulants and Chemical Decontamination Strategies

The structural similarity of DBMP to highly toxic nerve agents, such as sarin (B92409) and soman (B1219632), has led to its use as a chemical simulant in studies aimed at developing effective decontamination strategies. Research in this area is critical for creating protective measures and remediation technologies against chemical threats.

The decomposition of organophosphonates on catalytic surfaces is a key area of research for rendering chemical warfare agents harmless. Dibutyl methylphosphonate (B1257008), as a simulant, provides a safer alternative for studying the mechanisms of degradation.

Metal-modified titanium dioxide (TiO2) and cerium dioxide (CeO2) have emerged as promising catalysts for the decomposition of phosphonate (B1237965) simulants. nih.govmdpi.com Studies on dimethyl methylphosphonate (DMMP), a compound closely related to DBMP, have shown that modifying TiO2 with metal clusters, such as copper, significantly enhances the cleavage of P-O, O-C, and P-C bonds, making the decomposition process more exothermic. nih.gov The presence of alkali promoters like potassium on Cu/TiO2 surfaces can further improve reactivity and aid in the removal of residual phosphorus species at elevated temperatures. nih.gov

Cerium dioxide (CeO2) is another effective catalyst, with its performance being influenced by its morphology. mdpi.comresearchgate.net Research indicates that the surface lattice oxygen of CeO2 plays a vital role in the thermocatalytic decomposition of DMMP. mdpi.com The primary reaction pathways are generally consistent across different morphologies, though side reactions can vary. mdpi.com The accumulation of phosphates, carbonates, and formates on the catalyst surface has been identified as a primary cause of deactivation. mdpi.com Bimetallic catalysts, such as CuO/CeO2, have demonstrated enhanced stability and catalytic efficiency due to synergistic effects between the metals. mdpi.commdpi.com The strong interaction between copper and cerium can facilitate the formation of surface-adsorbed oxygen, improving the catalyst's decomposition efficiency. mdpi.com

The proposed reaction pathways for the decomposition of phosphonate simulants on these catalytic surfaces generally involve the initial adsorption of the phosphonate onto the metal oxide. mdpi.com This is often followed by the cleavage of the methoxy (B1213986) and methyl groups at higher temperatures, leading to the breakdown of the molecule. mdpi.com

Table 1: Factors Influencing Phosphonate Simulant Decomposition on Catalytic Surfaces

| Factor | Description |

| Catalyst Type | Metal-modified TiO2 and CeO2 are effective. Bimetallic oxides like CuO/CeO2 show synergistic enhancement. nih.govmdpi.commdpi.com |

| Catalyst Morphology | The shape and size of the catalyst nanoparticles (e.g., nanorods, nanocubes) can influence catalytic performance. mdpi.com |

| Surface Properties | The presence of surface lattice oxygen and oxygen vacancies are crucial for the decomposition mechanism. mdpi.commdpi.com |

| Promoters | Alkali metals like potassium can enhance reactivity and aid in catalyst regeneration. nih.gov |

| Temperature | Higher temperatures facilitate the cleavage of chemical bonds in the phosphonate molecule. mdpi.com |

| Deactivation | Accumulation of byproducts like phosphates and carbonates can deactivate the catalyst. mdpi.com |

Understanding the fundamental interactions between phosphonate simulants and catalytic surfaces is crucial for designing more efficient decontamination materials. The adsorption process is the initial and often rate-determining step in the catalytic decomposition of these compounds.

Studies on the adsorption of phosphonates onto iron (hydr)oxide surfaces like goethite have shown that nearly complete adsorption occurs at pH levels below 8.0 when the phosphonate concentration is low. nih.gov The adsorption process involves the formation of a surface complex between the phosphonate functional group and a surface site. nih.gov The strength of this interaction can be influenced by the number of phosphonate groups on the molecule. nih.govamazonaws.com

On metal oxide surfaces such as TiO2 and MoO2, phosphonate simulants like DMMP adsorb molecularly, primarily through the formation of a dative bond between the phosphoryl oxygen (P=O) and a metal cation on the surface. rsc.orgnih.gov Infrared spectroscopy studies have confirmed that this interaction leads to a shift in the vibrational frequency of the P=O bond. nih.gov The strength of this adsorption is dependent on the nature of the metal oxide and the presence of surface defects. rsc.org For instance, on TiO2(110) surfaces, DMMP decomposition is limited, with molecular desorption being the dominant process at higher temperatures. rsc.org However, the presence of oxygen vacancies can alter the adsorption geometry and energy. rsc.org On Cu/TiO2 surfaces, DMMP and its phosphorus-containing reaction products preferentially bind to the TiO2 surface, while molecular fragments bind to the copper clusters. nih.gov

Table 2: Key Adsorption Characteristics of Phosphonate Simulants on Surfaces

| Surface | Adsorption Mechanism | Key Findings |

| Goethite (α-FeOOH) | Formation of a 1:1 surface complex. nih.gov | High adsorption below pH 8.0; influenced by the number of phosphonate groups. nih.govamazonaws.com |

| TiO2 | Dative bond between the P=O group and surface Ti atoms. rsc.org | Molecular adsorption is dominant; reactivity is influenced by surface defects like oxygen vacancies. rsc.org |

| Cu/TiO2 | Preferential binding of phosphonate to TiO2 and fragments to Cu clusters. nih.gov | Cu clusters enhance the exothermic nature of bond cleavage. nih.gov |

| MoO2 | Strong interaction with the surface, leading to some decomposition upon adsorption. nih.gov | Both molecular adsorption and decomposition products are observed on the surface. nih.gov |

| Amorphous Silica (B1680970) | Hydrogen bonding between silanol (B1196071) groups and the phosphoryl oxygen. nih.gov | The strength of adsorption is correlated with the shift in the hydroxyl vibrational frequency. nih.gov |

Role in Actinide and Metal Ion Extraction Chemistry

Dibutyl methylphosphonate and related compounds are pivotal in the field of solvent extraction, a technique used for the separation and purification of metals, particularly in the nuclear fuel cycle. The ability of these ligands to selectively form complexes with metal ions is the basis for their application in separating actinides and lanthanides.

The extraction of trivalent actinides like Americium(III) from acidic waste streams is a significant challenge in nuclear waste management. Research has shown that mixtures of extractants can lead to a synergistic effect, where the combined extraction efficiency is greater than the sum of the individual components.

Studies on the extraction of Americium(III) from nitric acid solutions have demonstrated a synergistic enhancement when using a mixture of dibutyl-N,N-diethylcarbamoylmethylphosphonate (DBDECMP), a compound structurally similar to DBMP, and tri-n-butyl phosphate (B84403) (TBP). tandfonline.comtandfonline.com The addition of TBP to DBDECMP increases the distribution ratio of americium. tandfonline.com Slope analysis, infrared studies, and temperature variation measurements suggest that this synergy arises from the formation of an adduct with the composition Am(NO3)3(DBDECMP)3(TBP). tandfonline.com It is proposed that the TBP molecule likely bonds directly to the americium ion. tandfonline.com This synergistic effect is observed to be more significant at lower concentrations of the primary extractant. tandfonline.com

The efficiency of solvent extraction processes is fundamentally governed by the electronic structure and complexation behavior of the ligand with the metal ion. Understanding these interactions at a molecular level is crucial for designing more selective and efficient extraction systems.

Quantum chemical calculations have been employed to investigate the electronic structure of complexes formed between phosphonate ligands and uranyl nitrate (B79036) (UO2(NO3)2). researchgate.net These studies help in understanding the nature of the metal-ligand bond and the stability of the resulting complexes. For instance, the stoichiometry of the uranyl solvate with ligands like dibutyl phenylphosphonate (B1237145) (DBPP) has been determined to be 1:2, forming a [UO2(NO3)2]·2DBPP complex. researchgate.net Energy decomposition analysis reveals the role of strain energy arising from geometric deformations during complex formation. researchgate.net Symmetrical ligands tend to form more stable complexes with more negative binding energies compared to their unsymmetrical counterparts. researchgate.net The presence of electron-donating groups on the phosphonate ligand generally enhances the uptake of actinides. researchgate.net

Molecular dynamics simulations of the extraction of uranyl nitrate complexes into a TBP/dodecane organic phase show that complexes like UO2(NO3)2·H2O·2TBP and UO2(NO3)2·3TBP migrate from the aqueous-organic interface into the organic phase. rsc.org The experimentally observed UO2(NO3)2·2TBP complex is thought to form after this migration through a reorganization of the nitrate binding from monodentate to bidentate. rsc.org

The structure of the phosphonate ligand plays a critical role in determining its binding affinity and selectivity for different metal ions. Subtle modifications to the ligand's architecture can lead to significant changes in its extraction properties.

The extraction properties of organophosphorus compounds are heavily influenced by the steric hindrance around the phosphorus atom and the number of alkoxy (OR) versus alkyl (R) groups. utwente.nl The presence of bulky substituents near the coordinating phosphoryl group can influence the stability of the formed metal complexes. The electronic nature of the substituents also plays a key role; electron-donating groups increase the basicity of the phosphoryl oxygen, leading to stronger complexation with metal ions. researchgate.nethbni.ac.in

The pre-organization of the ligand, which refers to its conformation prior to binding with a metal ion, is another important factor. Ligands that are already in a favorable conformation for complexation will have a lower entropic penalty upon binding, leading to higher stability constants. The nature of the diluent used in the solvent extraction process can also affect the extraction efficiency by influencing the solvation of the extractant and the metal-ligand complex.

The selectivity of a ligand for a particular metal ion is a result of a combination of these steric and electronic factors, as well as the "hard and soft acids and bases" (HSAB) principle. Actinide and lanthanide ions are considered hard acids and therefore prefer to coordinate with hard bases, such as the oxygen atom of the phosphoryl group in phosphonate ligands. The subtle differences in ionic radii and coordination geometries between different metal ions can be exploited by designing ligands with specific steric and electronic properties to achieve selective separation. utwente.nl

Explorations in Agricultural Chemical Development (e.g., Herbicides, Insecticides)

This compound, as a member of the broader class of organophosphorus compounds, holds theoretical potential as a precursor or intermediate in the synthesis of agricultural chemicals. The core reactivity of the phosphonate functional group allows for a variety of chemical transformations that are fundamental to creating molecules with biological activity. However, a review of the current scientific literature and patent landscape indicates that the specific application of this compound in the development of commercialized or late-stage developmental herbicides and insecticides is not well-documented.

Contributions to Pharmaceutical and Bioactive Compound Synthesis

The utility of phosphonate-containing molecules in medicinal chemistry is well-established, with applications ranging from antiviral to anticancer agents. nih.govmit.edu this compound, as a chemical intermediate, offers a scaffold that can be elaborated into more complex, biologically active compounds.

Potential as a Lead Compound for Therapeutic Agents Targeting Neurological Disorders

Currently, there is no specific evidence in the scientific literature to suggest that this compound itself has been investigated as a lead compound for therapeutic agents targeting neurological disorders. While the broader class of organophosphorus compounds has been studied in the context of neuroscience, particularly in relation to enzyme inhibition, research focusing on this compound for this application has not been identified.

Assessment of Anti-Microbial Activity in Derived α-Aminophosphonates

α-Aminophosphonates are a class of compounds that are structural analogues of α-amino acids and are known to exhibit a wide range of biological activities, including antimicrobial properties. nih.govnih.govbiomedres.us These compounds can be synthesized through various chemical reactions, such as the Kabachnik-Fields reaction, which often involves a dialkyl phosphite (B83602), an amine, and a carbonyl compound. nih.gov this compound could theoretically serve as a starting material for the synthesis of specific α-aminophosphonates.

A study on a series of dibutyl (2,2-dicyano-1-phenylethyl) phosphonate derivatives, which share the dibutyl phosphonate moiety, demonstrated effective antibacterial action against both Gram-positive and Gram-negative bacteria. nih.gov The findings from this research are summarized in the table below.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Gram-positive bacteria | 2.0 - 3.8 |

| Gram-negative bacteria | 2.0 - 3.8 |

It is important to note that while these findings are promising for the broader class of dibutyl phosphonates, research that specifically details the synthesis of α-aminophosphonates from this compound and the subsequent assessment of their antimicrobial activity is not currently available in the reviewed literature. The potential for such derivatives to exhibit antimicrobial properties remains an area for future investigation.

Environmental Chemistry and Biodegradation Research of Dibutyl Methylphosphonate and Analogues

Environmental Fate and Transport Studies of Organophosphorus Compounds in Various Media

The environmental fate of organophosphorus (OP) compounds, a class to which dibutyl methylphosphonate (B1257008) belongs, is dictated by a combination of their physicochemical properties and the characteristics of the environmental media they enter. Key properties influencing their behavior include vapor pressure, water solubility, and the octanol-water partitioning coefficient (Kow). These factors determine whether a compound is more likely to be transported in the vapor phase, dissolved in water, or adsorbed to soil and sediment particles.

Organophosphorus compounds are introduced into the environment primarily through agricultural applications, such as pesticides. Once released, they can be found in various environmental compartments including soil, surface water (rivers and lakes), groundwater, and the atmosphere. The transport of these compounds is a complex process. For instance, compounds with low boiling points and high solubility are predominantly transported via water, whereas those with low boiling points but high Kow values tend to adsorb to hydrophobic surfaces, retarding their movement. The presence of aerosols can also significantly influence the transport of OP compounds that have high vapor pressure and high solubility.

The persistence of organophosphorus compounds in the environment is a critical aspect of their fate. While often considered to have relatively fast degradation rates, their longevity can vary significantly depending on environmental conditions. Factors such as pH, temperature, microbial composition, and the presence of sunlight all play a role in their degradation. For example, the hydrolysis half-life of an OP pesticide can increase from 10 days in a laboratory setting to a year in water with a pH of 6 and a temperature of 5°C, indicating their potential for long-term persistence under certain conditions.

Sorption to soil particles is another key process that affects the environmental fate of OP compounds. This interaction can make them less available for microbial metabolism, contributing to their persistence in the soil. The organic content of the soil heavily influences the adsorption of these compounds. The degradation of OP compounds in soil can occur through both biotic (microbial) and abiotic (chemical) processes. Chemical degradation, such as hydrolysis, is pH-dependent. Biodegradation, however, is generally an order of magnitude faster in soils that have been previously exposed to OP compounds compared to unexposed soils.

The table below summarizes the key factors influencing the environmental fate and transport of organophosphorus compounds.

| Factor | Influence on Environmental Fate and Transport |

| Vapor Pressure | Determines the likelihood of a compound entering the atmospheric vapor phase for long-range transport. |

| Water Solubility | High solubility facilitates transport through surface and groundwater systems. |

| Octanol-Water Partition Coefficient (Kow) | A high Kow value indicates a tendency for the compound to adsorb to organic matter in soil and sediment, reducing its mobility in water. |

| pH | Affects the rate of chemical hydrolysis, a key degradation pathway in water. |

| Temperature | Influences the rates of both chemical and biological degradation processes. |

| Microbial Activity | Plays a significant role in the biodegradation of these compounds, particularly in soil. |

| Sunlight | Can lead to photodegradation, although this is often a slower process compared to hydrolysis and biodegradation. |

| Soil Organic Matter | High organic matter content can increase the adsorption of OP compounds, affecting their bioavailability and persistence. |

It is important to note that due to the wide diversity of chemical structures within the organophosphorus compound family, generalizations about their environmental persistence and transport should be made with caution. While some, like glyphosate, are known to degrade relatively quickly, their metabolites, such as aminomethylphosphonic acid (AMPA), can be more persistent. Studies have shown the presence of both glyphosate and AMPA in agricultural soils, surface water, and sediments, highlighting the importance of considering the entire degradation pathway.

Microbial Degradation Pathways and Biotransformation Mechanisms

The biodegradation of organophosphorus compounds, including phosphonates like dibutyl methylphosphonate, is a critical process that determines their persistence and fate in the environment. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of essential nutrients, primarily phosphorus.

Isolation and Characterization of Phosphonate-Degrading Microbial Strains

Researchers have successfully isolated and characterized numerous microbial strains capable of degrading phosphonates from various environments, including soil and water. These microorganisms play a vital role in the biogeochemical cycling of phosphorus. The ability to utilize phosphonates is often linked to the C-P lyase pathway, a complex enzymatic system that cleaves the carbon-phosphorus bond.

For instance, aerobic bacteria that degrade methylphosphonates and produce methane as a byproduct have been identified as key players in marine carbon and phosphorus cycles. Metagenomic studies of environments like hypersaline former industrial salterns have led to the identification of new species within the genus Marivita that possess the genetic machinery for methylphosphonate degradation. Phylogenetic analyses of these metagenome-assembled genomes (MAGs) have expanded our understanding of the diversity of phosphonate-degrading bacteria.

Identification of Metabolic Intermediates and Proposed Biodegradation Pathways

The most well-described pathway for methylphosphonate degradation is the C-P lyase pathway, which involves a suite of genes designated as phn. The process begins with the import of methylphosphonate into the bacterial cell by a transport system encoded by the phnCDE genes. Subsequently, a series of enzymatic reactions catalyzed by proteins encoded by phnGHIJLM genes leads to the cleavage of the C-P bond.

A key step in this pathway is the conversion of α-D-ribose-1-methylphosphonate 5-phosphate to 5-phospho-α-D-ribose 1,2-cyclic phosphate (B84403), a reaction catalyzed by the enzyme PhnJ, which releases methane as a byproduct. The pathway then continues to produce either α-D-ribose 1,5-bisphosphate or D-ribofuranose 5-phosphate. The presence of the phnP gene indicates the production of the former.

It is noteworthy that the abundance of the phnJ gene has been found to be negatively correlated with inorganic phosphate concentrations in both marine and soil environments, suggesting that the degradation of methylphosphonates is a crucial phosphorus acquisition strategy under phosphate-limited conditions.

An alternative, non-C-P lyase pathway for methylphosphonate degradation has also been described, involving the genes phnY and phnZ1. However, analysis of certain phosphonate-degrading genomes, such as those from the genus Marivita, has shown the absence of these genes, indicating a reliance on the C-P lyase pathway.

The biodegradation of other organophosphorus compounds, such as the plasticizer dibutyl phthalate (DBP), has also been studied in complex microbial communities. In sediment-water systems, the biotransformation of DBP proceeds through distinct phases: a lag phase, a degradative phase, and a stationary phase. Key metabolic intermediates identified during DBP degradation include monobutyl phthalate (MBP), phthalic acid (PA), and protocatechuic acid, which are subsequently funneled into the tricarboxylic acid (TCA) cycle. Metagenomic analysis has been instrumental in identifying the specific functional genes and microbial genera, such as Arthrobacter, responsible for these degradation steps.

Enzymatic Hydrolysis of Methylphosphonate Esters by Biocatalysts

Enzymes, acting as biocatalysts, are central to the microbial degradation of organophosphorus compounds. Organophosphate hydrolases are a class of enzymes that have garnered significant attention for their potential in bioremediation due to their ability to hydrolyze a wide range of pesticides and even chemical warfare agents. These enzymes offer a biologically-derived and environmentally safe approach to decontamination.

One such enzyme, phosphotriesterase, has been extensively studied as a model organophosphate hydrolase. Research efforts have focused on enhancing its catalytic activity, substrate tolerance, and stability through various protein engineering and immobilization techniques.

Another important enzyme is Organophosphate Hydrolase (OpdA), which possesses a heterobinuclear Fe-Zn metal center and exhibits enhanced activity in the presence of cobalt. OpdA is capable of hydrolyzing a broad spectrum of organophosphate pesticides.

The general mechanism of enzymatic hydrolysis of phosphate esters involves the cleavage of the P-O bond, leading to the formation of an alcohol and a corresponding phosphoric acid derivative. This process is a key detoxification step, as it often results in products with significantly lower toxicity than the parent compound.

Catalytic and Advanced Oxidation Processes for Phosphonate (B1237965) Decomposition and Remediation

In addition to biological degradation, chemical methods involving catalytic and advanced oxidation processes (AOPs) have been developed for the decomposition and remediation of phosphonates and other organophosphorus compounds. These methods are particularly useful for treating wastewater and contaminated soils where microbial activity may be limited.

Role of Heterogeneous Catalysts (e.g., CeO2, CuO/CeO2) in Oxidative Degradation of Phosphonates

Heterogeneous catalysts play a crucial role in enhancing the efficiency of oxidative degradation processes. Cerium dioxide (CeO₂), also known as ceria, and catalysts based on it, such as copper oxide supported on ceria (CuO/CeO₂), have shown significant promise in the oxidative degradation of phosphonates.

The catalytic activity of these materials stems from their unique redox properties and the presence of oxygen vacancies on their surface. These features facilitate the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down the stable C-P bond in phosphonates.

The general mechanism for the catalytic oxidation of phosphonates on the surface of these catalysts can be summarized as follows:

Adsorption: The phosphonate molecule adsorbs onto the active sites of the catalyst surface.

Activation of Oxidant: The catalyst facilitates the decomposition of an oxidant (e.g., hydrogen peroxide, ozone, or molecular oxygen) to generate ROS.

Oxidative Attack: The generated ROS attack the adsorbed phosphonate molecule, leading to the cleavage of the C-P bond and the formation of intermediate products.

Mineralization: Further oxidation of the intermediates leads to their complete mineralization into carbon dioxide, water, and inorganic phosphate.

The use of these heterogeneous catalysts offers several advantages, including high efficiency, stability, and the potential for reuse, making them a viable option for the large-scale remediation of phosphonate-contaminated environments.

Influence of Surface Oxygen Vacancies on Decomposition Reactivity of Organophosphonates

The decomposition of organophosphonates in the environment is significantly influenced by interactions with mineral surfaces, particularly metal oxides. Recent research has highlighted the critical role of surface oxygen vacancies (OVs) on these materials in enhancing the catalytic degradation of organophosphorus compounds. OVs are defects on the surface of metal oxides that can profoundly alter their electronic and chemical properties, leading to increased reactivity.

Metal oxides such as manganese dioxide (α-MnO₂) and ferrihydrite (Fh) are common in natural environments and have been shown to mediate the transformation of organic pollutants. rsc.orgnih.gov The presence of OVs on these surfaces creates coordinatively unsaturated metal sites. rsc.org These sites exhibit enhanced Lewis acidity, which promotes the adsorption of organophosphonate molecules by adjusting the coordination saturation of the metal centers. rsc.org Spectroscopic and theoretical studies have revealed that this strong adsorption facilitates electron redistribution within the phosphonate molecule, weakening the stable phosphorus-oxygen (P-O) or phosphorus-carbon (P-C) bonds and thereby lowering the energy required for decomposition. rsc.org

For instance, studies on α-MnO₂ nanorods demonstrated that a higher concentration of OVs leads to significantly greater catalytic activity for the hydrolysis of model organophosphate compounds. rsc.org The vacancies act as active sites, enhancing the material's reactivity towards the pollutant. rsc.org Similarly, research on ferrihydrite showed that OVs could activate persistent free radicals in dissolved organic matter, triggering chain reactions that lead to molecular transformation and polymerization on the mineral surface. nih.gov This mechanism involves the transfer of electrons and the formation of highly reactive species like hydroxyl radicals. nih.gov While much of the direct research has focused on organophosphates, the fundamental principles of OV-mediated catalysis are applicable to the structurally similar organophosphonates, suggesting that these surface defects are key drivers in their environmental degradation pathways. The concentration of these vacancies can be engineered, for example, by calcination under different atmospheres, highlighting the potential for using defect engineering in environmental remediation technologies. rsc.org

Table 1: Influence of Surface Oxygen Vacancies (OVs) on the Decomposition of Organophosphorus Compounds

| Metal Oxide | Model Compound | Observed Effect of OVs | Mechanism |

|---|---|---|---|

| α-MnO₂ | 4-nitrophenyl phosphate (pNPP) | Increased catalytic hydrolysis | OVs regulate adsorption affinity by adjusting Mn coordination saturation; enhanced Lewis acidity weakens the P-O bond. rsc.org |

| Ferrihydrite (Fh) | Dissolved Organic Matter (DOM) | Enhanced removal and surface polymerization | OVs activate persistent free radicals, increasing electron transfer and triggering radical-mediated chain reactions. nih.gov |

Phosphonate Removal Mechanisms via Precipitation and Complex Degradation Processes

Phosphonates, including compounds like this compound and its analogues, are challenging to remove from industrial and domestic wastewater using conventional treatment methods due to their high stability and tendency to form soluble complexes with metal ions. researchgate.net Effective removal often requires advanced chemical processes, primarily centered around precipitation and complex degradation.

Precipitation is a widely used method for phosphonate removal, leveraging the addition of metal salts, most commonly those of iron (Fe(III)) and aluminum (Al(III)). researchgate.netepa.gov This process, also known as chemical coagulation, involves the formation of insoluble metal-phosphonate precipitates that can be separated from the water. researchgate.net However, the strong chelating nature of phosphonates can lead to the formation of stable, soluble complexes with these metal ions, which complicates their removal. researchgate.net The efficiency of precipitation is highly dependent on factors such as pH and the ratio of the metal cation to the phosphonate concentration. epa.gov For instance, the optimal pH for phosphate precipitation with Al(III) and Fe(III) has been calculated to be around 6.3 and 5.3, respectively, though this can vary in complex wastewater matrices. epa.gov

To overcome the limitations of simple precipitation, combined processes have been developed. One such advanced method is a proprietary process involving Fe(III) displacement, UV irradiation, and co-precipitation (Fe(III)/UV/NaOH). nih.gov This multi-step mechanism is particularly effective for removing phosphonates that are already complexed with ions like calcium (Ca(II)). The process unfolds as follows:

Displacement: Fe(III) is added to displace the Ca(II) from the phosphonate complex, forming an Fe(III)-phosphonate complex which has high photoreactivity. nih.gov

Degradation: The water is then exposed to UV irradiation. The Fe(III)-phosphonate complex absorbs the UV light, leading to the degradation of the phosphonate molecule through the cleavage of C-N and C-P bonds, ultimately transforming the organic phosphorus into inorganic phosphate. nih.gov

Co-precipitation: Finally, the pH is adjusted (e.g., to 6.0) to precipitate the newly formed phosphate along with iron hydroxides. nih.gov

This combined approach has proven significantly more effective than traditional methods, achieving substantial reductions in total phosphorus content in authentic effluents. nih.gov It demonstrates a shift from simple removal to a complex degradation-precipitation pathway, which is essential for mineralizing persistent organophosphonate pollutants. nih.gov

Table 2: Comparison of Phosphonate Removal Processes

| Removal Process | Mechanism | Key Parameters | Efficiency Example |

|---|---|---|---|

| Chemical Precipitation/Coagulation | Formation of insoluble metal-phosphonate complexes with Fe(III) or Al(III) salts. researchgate.netepa.gov | pH, Metal Salt Dosage | Effective, but can be hindered by the formation of soluble complexes. researchgate.net |

| Fe(III)/UV/Co-precipitation | Fe(III) displaces complexed metals, UV light degrades the Fe(III)-phosphonate complex to phosphate, followed by co-precipitation. nih.gov | pH, UV irradiation, Fe(III) dosage | Reduced total phosphorus from 1.81 mg/L to 0.17 mg/L for Ca(II)-NTMP. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-nitrophenyl phosphate |

| Methylene Blue |

Future Research Directions and Emerging Paradigms for Dibutyl Methylphosphonate

Development of Next-Generation Sustainable Synthetic Methodologies for Phosphonates

The traditional synthesis of phosphonates, often relying on the Michaelis-Arbuzov reaction discovered in the late 19th century, is undergoing significant re-evaluation in the context of green chemistry. rsc.orgnih.gov While effective, conventional methods can involve harsh conditions, stoichiometric reagents, and the generation of undesirable by-products. nih.gov Future research is intensely focused on developing cleaner, more atom-economical, and energy-efficient synthetic routes.

Key research thrusts include:

Catalytic Approaches: Moving away from stoichiometric reactions, researchers are exploring various catalytic systems. A Chinese patent describes a method for synthesizing dimethyl methylphosphonate (B1257008) using a recyclable benzenesulfonic acid catalyst, achieving high yields (>93%) and purity (>99%) under pressurized heating, which minimizes waste. google.com Another sustainable protocol for benzyl (B1604629) phosphonates utilizes a potassium iodide (KI) catalytic system in a benign polyethylene (B3416737) glycol (PEG-400) solvent at room temperature, avoiding volatile organic compounds. frontiersin.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reactions, often under solvent-free conditions. rsc.orgresearchgate.netresearchgate.net A novel method for producing dialkyl haloalkylphosphonates via a microwave-assisted Michaelis-Arbuzov reaction is both solventless and requires only one equivalent of each reactant, leading to high yields of pure products. rsc.orgrsc.org This approach is particularly valuable for creating key chemical intermediates efficiently. researchgate.net

Alternative Reaction Pathways: Beyond modifications to the Michaelis-Arbuzov reaction, entirely new pathways are being investigated. The Michaelis-Becker reaction is another route used for synthesizing dibutylalkyl phosphonates. researchgate.net Research into metal-free phosphorylation and copper-catalyzed reactions with P(III)-nucleophiles is expanding the toolkit for creating P-C bonds under milder conditions. organic-chemistry.org

| Methodology | Key Features | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Traditional Michaelis-Arbuzov | Reaction of a trialkyl phosphite (B83602) with an alkyl halide. | High temperature, neat or in high-boiling solvent. | Well-established, versatile. | nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Solvent-free, 1:1 reactant ratio, short reaction times. | High efficiency, high purity, energy-efficient, reduced waste. | rsc.orgrsc.org |

| Catalytic (Benzenesulfonic Acid) | Acid-catalyzed rearrangement of trimethyl phosphite. | Inert atmosphere, 120-180°C, 1.1-10 atm pressure. | Recyclable catalyst, high yield and purity, less pollution. | google.com |

| Catalytic (KI/PEG-400) | Nucleophilic substitution using a benign solvent and catalyst. | Room temperature, PEG-400 solvent. | Mild conditions, avoids toxic solvents, cost-effective. | frontiersin.org |

Advanced Materials Science for Enhanced Phosphonate (B1237965) Remediation and Catalysis

The unique coordination properties of the phosphonate group are being leveraged to create advanced materials with tailored functions. Research in this area is twofold: developing materials to remove phosphonates from the environment and using phosphonates as building blocks for functional materials like catalysts.

Dibutyl methylphosphonate itself has been used as a neutral template for the synthesis of mesoporous aluminum methylphosphonate foam. dicp.ac.cn This inorganic-organic hybrid material is formed by using DBMP as a structure-directing agent, which can later be removed by evaporation to create a porous structure with a high surface area. dicp.ac.cn This templating approach opens avenues for creating new sorbents and catalysts.

Future research directions in materials science include:

Phosphonate-Based Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions and organic linkers. youtube.comnih.gov While most MOFs use carboxylate linkers, phosphinate- and phosphonate-based MOFs are gaining attention due to their potentially higher chemical and thermal stability. cas.cz These materials are promising candidates for the selective adsorption and catalytic degradation of environmental pollutants, including organophosphorus compounds. youtube.comnih.gov Research is focused on designing MOFs with specific pore sizes and active sites for capturing and breaking down compounds like DBMP.

Catalytic Applications: The ability of organophosphonates to interact with metal ions makes them valuable as ligands in catalysis. Hybrid materials, such as the aforementioned aluminum methylphosphonate, could serve as solid acid catalysts or catalyst supports. The functionalization of porous materials with phosphonate groups can create active sites for a variety of organic transformations, leveraging the stability of the P-C bond. rsc.org

Novel Applications in Specialized Chemical Separations and the Nuclear Fuel Cycle

A significant area of future research for this compound and related compounds lies in high-stakes separation science, particularly within the back-end of the nuclear fuel cycle. wikipedia.org The reprocessing of spent nuclear fuel involves separating valuable uranium (U) and plutonium (Pu) from highly radioactive fission products, including lanthanides. wikipedia.orgnih.gov

The industry standard extractant, tributyl phosphate (B84403) (TBP), has several drawbacks, including degradation into acidic products like dibutyl phosphoric acid (DBP) that interfere with separation. scispace.com Organophosphonates are being investigated as potentially superior alternatives due to the greater stability of the P-C bond compared to the P-O-C bond in phosphates. bohrium.comiaea.org Research has shown that phosphonates like dibutylphenyl phosphonate (DBPP) exhibit promising extractive properties for actinides. bohrium.comiaea.org

The focus of future work in this domain includes:

Enhanced Actinide/Lanthanide Separation: The primary challenge in reprocessing is the chemical similarity between trivalent actinides (e.g., Americium, Curium) and lanthanides. nih.gov Fine-tuning the electronic and steric properties of phosphonate extractants by modifying the organic substituents (e.g., methyl vs. phenyl vs. other alkyl groups) could enhance the selectivity for actinides over lanthanides. bohrium.comiaea.org This would be a crucial step toward advanced partitioning and transmutation strategies that aim to reduce the long-term radiotoxicity of nuclear waste.

Solvent System Optimization: Research is ongoing to develop robust solvent systems for advanced fuel cycles. This involves studying the complexation behavior of phosphonates with various metal ions in nitric acid media and understanding how factors like acidity and radiation affect extraction efficiency and solvent stability. iaea.orgnih.gov The goal is to design a process that is more efficient, produces less secondary waste, and is more resistant to radiation than the current PUREX process. nih.govepa.gov

| Extractant | Target Elements | Key Research Finding | Potential Advantage over TBP | Reference |

|---|---|---|---|---|

| Tributyl Phosphate (TBP) | Uranium (U), Plutonium (Pu) | Industry standard for PUREX process. | Well-understood technology. | nih.gov |

| Dibutylphenyl Phosphonate (DBPP) | Actinides | Studied as an alternative to TBP with comparable extractive properties. | Potentially higher chemical and radiation stability. | bohrium.com |

| Diisoamyl Alkyl Phosphonates | Actinides (U, Th) | Reported as superior extractants to phosphates due to higher basicity of phosphoryl oxygen. | Stronger extraction capability. | iaea.org |

| CMPO and other advanced extractants | Minor Actinides (Am, Cm) | Used in specialized processes (e.g., TRUEX) for separating minor actinides from lanthanides. | Higher selectivity for specific waste streams. | epa.govpnnl.gov |

Interdisciplinary Research at the Confluence of Organophosphorus Chemistry, Environmental Science, and Catalysis

The future development and application of this compound are intrinsically interdisciplinary, requiring synergistic efforts across organophosphorus chemistry, environmental science, and catalysis. ucsb.edu The push for sustainable synthesis, for instance, is a direct response from chemists to the environmental imperative to reduce waste and hazardous substance use. researchgate.netjhu.edu

This confluence creates a feedback loop where challenges in one field drive innovation in another:

Green Chemistry and Environmental Remediation: The development of green synthetic routes for phosphonates (chemistry) directly addresses the goals of pollution prevention (environmental science). ntnu.edu Conversely, the detection of persistent organophosphorus compounds in the environment motivates the design of new materials, such as catalytic MOFs, for their degradation and removal. nih.gov

Catalysis for Synthesis and Degradation: Catalysis is a unifying theme. Novel catalysts are being designed to make the synthesis of phosphonates more sustainable. google.comfrontiersin.org At the same time, advanced catalytic materials are being developed to efficiently break down these same stable molecules at the end of their life cycle, aiming for complete mineralization into harmless phosphates, carbon dioxide, and water. nih.gov

Circular Economy Models: An ultimate goal of this interdisciplinary research is to create a circular economy for phosphorus. This paradigm involves not only the sustainable synthesis and use of compounds like this compound but also the development of technologies for their recovery from waste streams and catalytic reconversion into valuable feedstocks, thereby closing the loop on this essential and finite resource.

This integrated approach ensures that the lifecycle of organophosphorus compounds is considered holistically, from their creation to their ultimate fate, paving the way for a more sustainable and technologically advanced chemical industry.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Dibutyl Methylphosphonate, and how do parameters like ion source temperature affect detection sensitivity in mass spectrometry?

- Methodological Answer : Gas chromatography-electron ionization mass spectrometry (GC-EI-MS) is widely used for organophosphonate analysis. Key parameters include ion source temperature, inlet temperature, and transfer line temperature. For example, increasing ion source temperature (e.g., 200–300°C) enhances ionization efficiency but may degrade thermally labile compounds. Variance analysis (ANOVA) has shown that ion source temperature significantly impacts sensitivity and repeatability, with optimal performance achieved at 250°C for methylphosphonate derivatives . NIST databases provide reference spectra for validation, ensuring accurate compound identification .

Q. How can ³¹P NMR spectroscopy determine pH in experimental systems using methylphosphonate derivatives, and what factors influence measurement accuracy?

- Methodological Answer : Methylphosphonate derivatives act as pH indicators via chemical shift dependence on protonation state. The pKa (~7.2) is sensitive to ionic strength and temperature. For intracellular studies, preloading cells with methylphosphonate (e.g., via incubation in growth media at 20 mM) is critical, as direct addition to cell suspensions fails to permeate membranes . Calibration curves must account for ionic strength variations (e.g., ±0.15 pH unit shift at 4:1 Mg²⁺:methylphosphonate ratio) and temperature effects (-0.004 pH unit/°C), which are negligible within ±10°C .

Advanced Research Questions

Q. In studies reporting contradictory solubility data for organophosphorus compounds, what methodological approaches can resolve such discrepancies?

- Methodological Answer : Contradictions often arise from solvent composition, temperature, and ionic strength variations. For zirconium dibutyl phosphate, systematic solubility studies in solvent extraction systems (e.g., using kerosene vs. tributyl phosphate mixtures) revealed that ligand competition and pH significantly alter solubility trends . Researchers should:

- Standardize solvent purity and composition.

- Use isothermal titration calorimetry (ITC) to quantify enthalpy changes.

- Validate results against crystallographic data to confirm phase behavior.

Q. What experimental design considerations are critical when adapting methylphosphonate-based NMR techniques for intracellular pH monitoring in eukaryotic cell cultures?

- Methodological Answer : Key considerations include:

- Loading Efficiency : Incubate cells with 10–20 mM methylphosphonate in growth media for 24–48 hours, ensuring no growth inhibition .

- Compartmentalization : Verify intracellular localization via membrane-impermeable quenchers (e.g., Mn²⁺) to distinguish cytoplasmic vs. extracellular signals.

- Dynamic Range : Use dual probes (e.g., methylphosphonate and Pi) to cover pH 6.5–8.0, as methylphosphonate’s pKa limits resolution outside this range .

Q. How can variance analysis (ANOVA) optimize gas chromatography-mass spectrometry (GC-MS) parameters for quantifying methylphosphonate compounds in complex matrices?

- Methodological Answer : A three-factor ANOVA design (e.g., inlet temperature, transfer line temperature, ion source temperature) identifies dominant variables. For dimethyl methylphosphonate, sensitivity improved by 30% when transfer line temperature was optimized to 280°C, reducing analyte adsorption. Repeatability (RSD <5%) required stabilizing ion source temperature to ±2°C. Experimental data should be validated using orthogonal techniques like LC-MS/MS to rule out matrix interference .

Q. How did the National Research Council’s subcommittee approach re-evaluating toxicological guidelines for methylphosphonate-related compounds, and what frameworks can researchers adopt?

- Methodological Answer : The subcommittee prioritized mechanistic toxicology, using two-generation reproductive studies in rodents and comparative models (e.g., mink) to assess chronic exposure risks. Key steps included:

- Dose-Response Modeling : Extrapolate lowest observed adverse effect levels (LOAELs) using benchmark dose software.

- Uncertainty Factors : Apply 10-fold safety margins for interspecies differences and intraspecies variability.

- Ecological Impact : Combine biodegradation assays (e.g., OECD 301F) with groundwater modeling to predict environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products